N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4,5-trimethoxybenzamide
Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4,5-trimethoxybenzamide, commonly known as DTBM, is a chemical compound that has been of significant interest in scientific research. DTBM is a thiazole derivative that has been synthesized using various methods.
Mechanism of Action
DTBM's mechanism of action is not fully understood. However, studies have shown that DTBM inhibits the activity of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. DTBM has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. Additionally, DTBM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DTBM's biochemical and physiological effects have been extensively studied. DTBM has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, DTBM has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DTBM has also been shown to have antioxidant activity by scavenging free radicals.
Advantages and Limitations for Lab Experiments
DTBM has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. Additionally, DTBM has been extensively studied, and its biochemical and physiological effects are well understood. However, DTBM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, DTBM's mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
Several future directions for DTBM research can be explored. One possible direction is to study the effects of DTBM on different types of cancer cells. Additionally, the development of DTBM derivatives with improved solubility and potency can be explored. Another possible direction is to study the effects of DTBM on other diseases, such as neurodegenerative diseases. Finally, the development of DTBM-based drug delivery systems can be explored to improve its therapeutic potential.
Conclusion:
In conclusion, DTBM is a thiazole derivative that has potential therapeutic properties. DTBM has been extensively studied, and its biochemical and physiological effects are well understood. DTBM's mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. DTBM has several advantages for lab experiments, but it also has some limitations. Several future directions for DTBM research can be explored, including the development of DTBM derivatives, studying its effects on different types of cancer cells, and exploring its potential in other diseases.
Scientific Research Applications
DTBM has been widely used in scientific research due to its potential therapeutic properties. Studies have shown that DTBM has antitumor, anti-inflammatory, and antioxidant activities. DTBM has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, DTBM has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DTBM has also been shown to have antioxidant activity by scavenging free radicals.
properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4,5-trimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-17-9-7-11(19-3)10(18-2)6-8(9)12(16)15-13-14-4-5-20-13/h6-7H,4-5H2,1-3H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFMLDQOGGMSDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=NCCS2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4,5-trimethoxybenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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